molecular formula C14H13NO2S B15204000 4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid

4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B15204000
M. Wt: 259.33 g/mol
InChI Key: XQHZCOYWDNCOAB-UHFFFAOYSA-N
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Description

4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl core with an amino group, a methylsulfanyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction conditions often require the presence of electron-withdrawing groups to activate the aryl halide and strong basic nucleophiles to facilitate the substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often employ recyclable chiral auxiliaries and metal catalysts to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carboxylic acid group produces alcohols .

Scientific Research Applications

4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism by which 4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

2-amino-5-(4-methylsulfanylphenyl)benzoic acid

InChI

InChI=1S/C14H13NO2S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17)

InChI Key

XQHZCOYWDNCOAB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

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